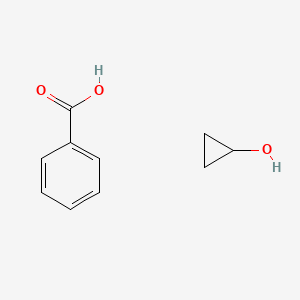
6-(3,4-Dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dichlorophenyl)-5-fluoro-4-pyrimidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a fluorine atom, and a carboxylic acid group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-5-fluoro-4-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with ethyl 2-fluoroacetoacetate under basic conditions to form an intermediate. This intermediate is then cyclized to form the pyrimidine ring, followed by hydrolysis to yield the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-5-fluoro-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-5-fluoro-4-pyrimidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-5-fluoro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
3,4-Dichlorophenylacetic acid: A compound with similar structural features but different applications.
Uniqueness
6-(3,4-Dichlorophenyl)-5-fluoro-4-pyrimidinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and fluoropyrimidine moieties make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H5Cl2FN2O2 |
|---|---|
Molecular Weight |
287.07 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H5Cl2FN2O2/c12-6-2-1-5(3-7(6)13)9-8(14)10(11(17)18)16-4-15-9/h1-4H,(H,17,18) |
InChI Key |
JDAHHGAIIWSSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=NC=N2)C(=O)O)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


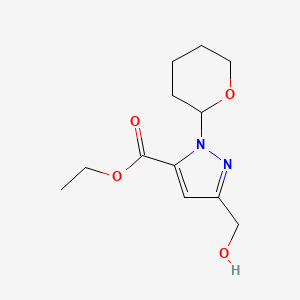
amino}butanoic acid](/img/structure/B13989140.png)
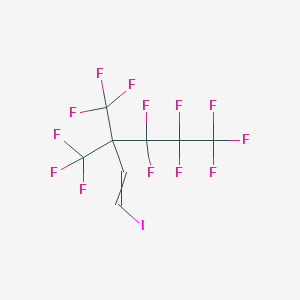
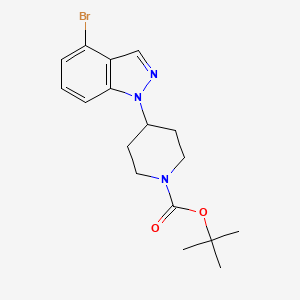
![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)

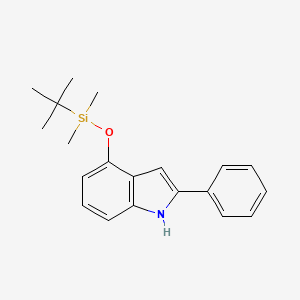
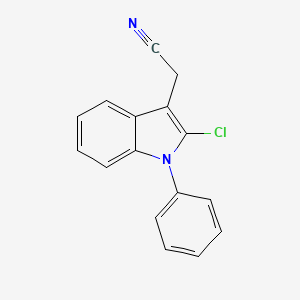

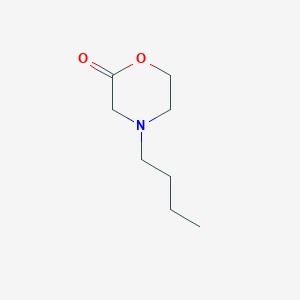
![4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone](/img/structure/B13989194.png)
![4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol](/img/structure/B13989200.png)
